molecular formula C16H13N3O2S B11765110 N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11765110
M. Wt: 311.4 g/mol
InChI Key: OIHKRJPVCHXIMW-UHFFFAOYSA-N
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Description

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of a phenyl-substituted oxadiazole with a thiol and an acetamide derivative. One common method involves the use of hydrazide analogs, carbon disulfide, and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Another method includes the use of triethylamine and chloroacetyl chloride with vigorous stirring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes to exert its anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13N3O2S/c20-14(17-13-9-5-2-6-10-13)11-22-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,20)

InChI Key

OIHKRJPVCHXIMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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